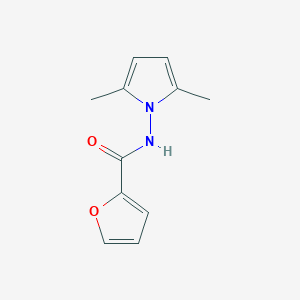

N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide

Description

N-(2,5-Dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide is a heterocyclic amide compound featuring a furan-2-carboxamide backbone substituted with a 2,5-dimethylpyrrole group. This structure combines electron-rich aromatic systems (furan and pyrrole) linked via an amide bond, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(2,5-dimethylpyrrol-1-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-5-6-9(2)13(8)12-11(14)10-4-3-7-15-10/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQLAJSJIFAYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide typically involves the reaction of 2,5-dimethylpyrrole with furan-2-carboxylic acid or its derivatives. One common method is the Paal-Knorr synthesis, where 2,5-dimethylpyrrole is reacted with a suitable carbonyl compound under acidic conditions to form the desired product . The reaction can be carried out in methanol with saccharin as a green catalyst, which is both efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of catalysts and solvents can make the process more sustainable.

Chemical Reactions Analysis

Substitution Reactions

The pyrrole and furan rings in this compound exhibit distinct reactivity patterns due to their aromaticity and substituent effects.

Electrophilic Aromatic Substitution

-

Furan ring : The electron-rich furan moiety undergoes electrophilic substitution at the α-positions (C3 and C4). Common reagents include nitrating mixtures (HNO₃/H₂SO₄) and acylating agents (e.g., acetyl chloride/AlCl₃) .

-

Pyrrole ring : The 2,5-dimethyl substitution deactivates the pyrrole ring, directing electrophiles to the less hindered C3 and C4 positions. Halogenation (e.g., Cl₂ in CCl₄) and sulfonation (SO₃/H₂SO₄) are feasible under mild conditions .

Table 1: Electrophilic Substitution Reactions

Hydrolysis of the Carboxamide Group

The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux yields furan-2-carboxylic acid .

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) produces the corresponding carboxylate salt .

Mechanism :

-

Protonation of the amide oxygen (acidic) or nucleophilic attack by OH⁻ (basic).

-

Cleavage of the C–N bond to release ammonia/amine.

Reduction Reactions

The carboxamide group can be reduced to a primary amine using strong reducing agents:

-

Product : N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-methylamine.

Side reactions : Over-reduction of the furan ring to tetrahydrofuran is possible under prolonged conditions .

Oxidation of Methyl Groups

The 2,5-dimethyl substituents on the pyrrole ring are susceptible to oxidation:

-

Products : 2,5-Dicarboxylic acid pyrrole derivatives (under harsh conditions).

Oxidation of the Furan Ring

Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) forms a dihydrofuran epoxide intermediate, which can rearrange to a diketone .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions as a diene:

-

Dienophiles : Maleic anhydride, nitroethenes.

-

Product : Oxanorbornene derivatives with retained pyrrole functionality.

Functionalization via Cross-Coupling

The pyrrole ring’s methyl groups can be functionalized via radical or metal-catalyzed reactions:

-

Buchwald-Hartwig amination : Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane (100°C) .

-

Suzuki coupling : Requires prior halogenation (e.g., bromination at C3) to install a reactive handle .

Stability and Degradation

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the pyrrole-carboxamide bond, forming 2,5-dimethylpyrrole and furan-2-carboxylic acid .

-

Thermal decomposition : At >200°C, decarboxylation of the furan moiety occurs, yielding CO₂ and a methylpyrrole byproduct .

Table 2: Reactivity Comparison with Structural Analogues

Scientific Research Applications

Biological Activities

N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide exhibits several notable biological activities:

- Anticancer Properties : Research indicates that compounds with similar structures may inhibit cancer cell proliferation. Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .

- Anti-inflammatory Effects : The compound may modulate specific enzyme activities related to inflammation pathways. Its structural features allow for interactions with proteins involved in inflammatory responses, potentially leading to therapeutic applications in inflammatory diseases .

- Modulation of Glycosylation : A related compound has been shown to suppress galactosylation on monoclonal antibodies, which is crucial for the quality control of therapeutic antibodies. This suggests that this compound might also influence glycosylation processes in biopharmaceuticals .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

- Reactions involving pyrrole derivatives : These reactions often utilize various reagents to form the desired furan and carboxamide linkages.

The mechanisms of action are believed to involve binding interactions with specific molecular targets, altering their activity and leading to the observed biological effects. This includes potential inhibition of enzymes critical for cancer progression and inflammation .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Case Study 2: Glycosylation Control

A study focused on the effect of a structurally similar compound on the production of monoclonal antibodies in Chinese hamster ovary cells showed that it effectively controlled galactosylation levels. This finding suggests that this compound could be optimized for improving the quality attributes of therapeutic antibodies.

Data Table: Biological Activities Overview

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Cancer therapy |

| Anti-inflammatory | Modulates enzyme activity | Treatment of inflammatory diseases |

| Glycosylation control | Suppresses galactosylation on monoclonal antibodies | Biopharmaceutical quality control |

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways[3][3].

Comparison with Similar Compounds

Structural and Functional Analog: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) Benzamide (MPPB)

Structural Differences :

- Core Aromatic Ring : MPPB contains a benzamide core, whereas N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide has a furan-2-carboxamide backbone.

- Substituents : Both share the 2,5-dimethylpyrrole group, but MPPB includes an additional 2,5-dioxopyrrolidinyl moiety.

Table 1: Key Comparisons Between this compound and MPPB

Comparison with Discontinued Amides

lists two discontinued amides:

This compound (Ref: 10-F721918).

(S)-2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide (Ref: 10-F082794).

Structural and Functional Insights :

- Both compounds are amides with heterocyclic substituents but differ in core structure. The latter features a propionamide backbone with a methyl-pyrrolidine group, suggesting divergent applications (e.g., chiral intermediates vs. biotherapeutic enhancers).

- Discontinuation may reflect challenges in synthesis, stability, or efficacy.

Biological Activity

N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, highlighting case studies and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 204.23 g/mol. Its structure features a pyrrole ring substituted with two methyl groups and a furan carboxamide moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with furan-2-carboxylic acid derivatives. Various synthetic methodologies have been explored to optimize yield and purity, including the use of coupling agents and catalytic reagents under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . This mechanism is crucial for its potential therapeutic applications.

Antibacterial Activity

Numerous studies have assessed the antibacterial properties of this compound. For instance, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound vary across different bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 6.25 |

These results suggest that the compound could serve as a lead candidate for developing new antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assessments have also been conducted using various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 50 μM in different assays, indicating moderate cytotoxic effects. For example, in the MDA-MB-231 breast cancer cell line, the IC50 was found to be approximately 30 μM .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound against triple-negative breast cancer (TNBC), researchers observed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This was corroborated by flow cytometry analyses showing increased sub-G1 phase populations in treated cells .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound, where it was found to scavenge free radicals effectively. The antioxidant activity was measured using DPPH radical scavenging assays, yielding an EC50 value comparable to ascorbic acid .

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxamide, and how can purity be validated?

The synthesis of furan-carboxamide derivatives typically involves coupling furan-2-carbonyl chloride with a substituted amine under reflux conditions. For example, analogous compounds are synthesized by reacting furan-2-carbonyl chloride with amines like 2-nitroaniline in acetonitrile at reflux for 3 hours, followed by solvent evaporation and recrystallization . To validate purity, techniques such as 1H/13C NMR , FT-IR , and mass spectrometry (MS) are critical. For instance, IR spectra confirm amide N-H stretches (~3310 cm⁻¹) and aromatic C-H bonds (~3127 cm⁻¹), while NMR resolves substituent positioning and planar conformations . High-performance liquid chromatography (HPLC) with UV detection can further assess purity (>95%) .

Q. How is the molecular conformation of this compound characterized, and what structural features influence its reactivity?

Single-crystal X-ray diffraction is pivotal for determining molecular conformation. Studies on related furan-carboxamides reveal planar central fragments (amide group and adjacent carbons) with dihedral angles between aromatic rings (e.g., phenyl and furan rings rotated by ~9.7°) . Intramolecular interactions, such as hydrogen bonds between the amide N-H and nitro groups (N1⋯O3, 2.615 Å), enforce non-planar geometries, affecting reactivity . Weak intermolecular interactions (e.g., C–H⋯O) form helical chains in the crystal lattice, influencing solubility and crystallization behavior .

Q. What spectroscopic methods are essential for confirming the structure of this compound and its derivatives?

- FT-IR : Identifies functional groups (amide C=O ~1650 cm⁻¹, aromatic C=C ~1600 cm⁻¹) .

- 1H/13C NMR : Resolves substituent environments (e.g., furan protons at δ 6.3–7.2 ppm, methyl groups on pyrrole at δ 2.1–2.5 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 331.4 for similar derivatives) .

- X-ray Crystallography : Provides definitive bond lengths/angles (e.g., furan C–C bonds ~1.341 Å) .

Advanced Research Questions

Q. How does the 2,5-dimethylpyrrole moiety influence biological activity in biotechnological applications?

Studies on structurally similar pyrrole derivatives (e.g., 4-(2,5-dimethylpyrrol-1-yl) benzamides) demonstrate enhanced monoclonal antibody (mAb) production in CHO cells by increasing cell-specific glucose uptake and ATP levels . The dimethylpyrrole group may modulate enzyme activity, such as inhibiting galactosylation (reducing mAb galactose content by ~30%), which is critical for therapeutic protein quality . Advanced assays include:

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

- Thiourea and oxadiazole derivatives : Introduce thiourea (-NH-CS-NH-) or heterocyclic moieties to enhance hydrogen bonding and bioavailability. For example, N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide derivatives exhibit improved antioxidant or insecticidal activity .

- Substitution on the pyrrole ring : Modifying methyl groups to halogens or electron-withdrawing groups alters electronic properties, impacting receptor binding .

- Biological assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., glycosyltransferases), or insect growth regulation (e.g., IGR activity against Spodoptera litura) .

Q. How can researchers resolve contradictions in reported biological data for this compound class?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:

- Purity variations : Validate compounds via HPLC and control batch-to-batch consistency .

- Assay conditions : Standardize cell lines (e.g., CHO-K1 vs. HEK293), culture media, and exposure times .

- Structural analogs : Compare data from closely related derivatives (e.g., nitro vs. methoxy substituents) to isolate functional group contributions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.